Gymnoside III
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Overview
Description
Gymnoside III is a naturally occurring compound isolated from the tubers of Gymnadenia conopsea, a plant belonging to the Orchidaceae family . This compound is a glucosyloxybenzyl 2-isobutylmalate, known for its diverse biological activities . It has a molecular formula of C42H58O23 and a molecular weight of 930.9 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gymnoside III is primarily isolated from natural sources, specifically the tubers of Gymnadenia conopsea . The extraction process involves several steps, including solvent extraction, purification, and crystallization. The compound is typically dissolved in solvents like dimethyl sulfoxide (DMSO) for further use in research .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is mainly produced in small quantities for research purposes. The extraction and purification processes are labor-intensive and require specialized equipment to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Gymnoside III undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used to oxidize this compound.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives with altered functional groups .
Scientific Research Applications
Gymnoside III has a wide range of applications in scientific research, including:
Mechanism of Action
Gymnoside III is unique due to its specific glucosyloxybenzyl structure. Similar compounds include other glucosides and benzylester derivatives isolated from Gymnadenia conopsea and related plants . These compounds share some biological activities but differ in their chemical structures and specific effects.
Comparison with Similar Compounds
Ginsenoside Rg3: Known for its anti-inflammatory and antioxidant properties.
Gymnoside I and II: Other glucosyloxybenzyl derivatives with similar biological activities.
Phenanthrenes and Dihydrostilbenes: Compounds with antioxidant and anti-cancer properties.
Gymnoside III stands out due to its unique combination of biological activities and potential therapeutic applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2R)-2-[(2S,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H58O23/c1-19(2)12-42(65-40-37(55)34(52)31(49)27(64-40)18-57-20(3)45,41(56)59-17-22-6-10-24(11-7-22)61-39-36(54)33(51)30(48)26(15-44)63-39)13-28(46)58-16-21-4-8-23(9-5-21)60-38-35(53)32(50)29(47)25(14-43)62-38/h4-11,19,25-27,29-40,43-44,47-55H,12-18H2,1-3H3/t25-,26-,27-,29-,30-,31-,32+,33+,34+,35-,36-,37-,38-,39-,40+,42-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVQDAOKYCPBQU-PCBDRJNGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)OCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)COC(=O)C)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@](CC(=O)OCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H58O23 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
930.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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